molecular formula C12H10F2N2 B1414940 N1-(2,6-difluorophenyl)benzene-1,2-diamine CAS No. 1033225-44-3

N1-(2,6-difluorophenyl)benzene-1,2-diamine

Cat. No. B1414940
CAS RN: 1033225-44-3
M. Wt: 220.22 g/mol
InChI Key: UZIWWFQMWQTKMR-UHFFFAOYSA-N
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Description

“N1-(2,6-difluorophenyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1033225-44-3 . It has a molecular weight of 220.22 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N1- (2,6-difluorophenyl)-1,2-benzenediamine . The InChI code for this compound is 1S/C12H10F2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 .


Physical And Chemical Properties Analysis

“N1-(2,6-difluorophenyl)benzene-1,2-diamine” is a powder that is stored at 4 degrees Celsius . The compound has a molecular weight of 220.22 .

Scientific Research Applications

1. Synthesis and Characterization in Chemistry

N1-(2,6-difluorophenyl)benzene-1,2-diamine and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, Zissimou & Koutentis (2017) demonstrated the synthesis of N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing its potential for creating complex chemical structures (Zissimou & Koutentis, 2017).

2. Development of Conducting Polymers

Research by Turac et al. (2014) focused on the electrochemical copolymerization of derivatives of benzene-1,2-diamine, demonstrating their utility in creating conducting polymers. This has implications for material science, particularly in the development of new conducting materials (Turac et al., 2014).

3. Fluorescence and Chemosensor Development

The structure of benzene-1,2-diamine has been used as a model for developing fluorescence-quenching chemosensors. For example, Pawar et al. (2015) designed a molecule combining benzene-1,2-diamine with other structures for selective and sensitive detection of metal ions (Pawar et al., 2015).

4. Exploration in Polymer Science

Yang et al. (1996) explored the synthesis and properties of aromatic polyamides derived from derivatives of benzene-1,2-diamine. This research contributes to our understanding of the properties of polymers, including their solubility, thermal stability, and mechanical properties (Yang et al., 1996).

5. Applications in Optoelectronics

Studies have also been conducted on the use of benzene-1,2-diamine derivatives in optoelectronic applications. Zhang et al. (2015) synthesized novel host materials incorporating benzene-1,2-diamine units for yellow phosphorescent organic light-emitting diodes, highlighting the potential use of these compounds in the field of electronics (Zhang et al., 2015).

properties

IUPAC Name

2-N-(2,6-difluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIWWFQMWQTKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651924
Record name N~1~-(2,6-Difluorophenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-difluorophenyl)benzene-1,2-diamine

CAS RN

1033225-44-3
Record name N~1~-(2,6-Difluorophenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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